molecular formula C24H34N6O9 B13820781 Suc-Ala-Ala-Val-Ala-pNA

Suc-Ala-Ala-Val-Ala-pNA

Cat. No.: B13820781
M. Wt: 550.6 g/mol
InChI Key: IYHHIHIBYVIDMJ-KZDUYQQSSA-N
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Description

Suc-Ala-Ala-Val-Ala-pNA (N-succinyl-Ala-Ala-Val-Ala-para-nitroanilide) is a synthetic chromogenic substrate widely used in protease activity assays. It consists of a tetrapeptide sequence (Ala-Ala-Val-Ala) linked to a para-nitroaniline (pNA) group via a succinyl (Suc) moiety. Upon hydrolysis by proteases, the pNA group is released, producing a measurable absorbance at 405 nm. This substrate is particularly utilized to study enzymes with chymotrypsin-like or subtilisin-like specificity, where the P1 position (Val) influences substrate recognition .

Key characteristics of this compound:

  • Molecular formula: C24H34N6O9
  • CAS number: 108322-03-8
  • Solubility: Poor aqueous solubility (<5 mM), often requiring dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) for dissolution .

Properties

Molecular Formula

C24H34N6O9

Molecular Weight

550.6 g/mol

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[[(2S)-3-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33)/t13-,14-,15-,20-/m0/s1

InChI Key

IYHHIHIBYVIDMJ-KZDUYQQSSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Val-Ala-pNA typically involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the para-nitroanilide group. The process generally includes:

    Protection of Amino Groups: Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are used to protect the amino groups of the amino acids.

    Coupling Reactions: The protected amino acids are sequentially coupled using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    Deprotection: The protecting groups are removed to yield the free peptide.

    Attachment of para-Nitroanilide: The para-nitroanilide group is attached to the peptide using standard peptide coupling techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves:

    Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Purification: The crude peptide is purified using techniques such as HPLC (High-Performance Liquid Chromatography).

    Quality Control: The final product is subjected to rigorous quality control measures, including mass spectrometry and NMR (Nuclear Magnetic Resonance) spectroscopy, to ensure purity and correct structure.

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Ala-Val-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases para-nitroaniline, which can be detected colorimetrically.

Common Reagents and Conditions

    Proteases: Enzymes such as elastase, trypsin, and chymotrypsin are commonly used to catalyze the hydrolysis of this compound.

    Buffers: Reactions are typically carried out in buffered solutions, such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer at pH 7.5.

    Temperature: The reactions are usually performed at physiological temperatures (37°C).

Major Products

The primary product of the hydrolysis reaction is para-nitroaniline, which is released from the peptide substrate and can be quantified by measuring absorbance at 405 nm.

Scientific Research Applications

Enzyme Activity Measurement

Overview:
Suc-Ala-Ala-Val-Ala-pNA serves as a chromogenic substrate for proteases, particularly elastase. The compound's structure allows it to be cleaved by specific enzymes, resulting in a measurable color change that indicates enzyme activity.

Key Findings:

  • Protease Assays: The compound is employed in assays to quantify the activity of serine proteases, such as neutrophil elastase and pancreatic elastase. The absorbance at specific wavelengths (e.g., 410 nm) is measured to determine enzyme kinetics and mechanisms .
  • Clinical Relevance: Studies have shown that the activity of proteases measured using this compound correlates with clinical parameters in conditions like periodontitis, where proteolytic enzyme activity is linked to disease progression .

Drug Development

Overview:
In pharmaceutical research, this compound is utilized to screen potential drug candidates targeting proteolytic enzymes. This application aids in identifying compounds that can modulate enzyme activity for therapeutic purposes.

Key Findings:

  • Screening Assays: The substrate is integral in high-throughput screening assays for new drugs aimed at inhibiting specific proteases involved in various diseases. Its ability to provide real-time feedback on enzyme inhibition makes it a critical component in drug discovery pipelines .
  • Therapeutic Insights: Research indicates that targeting proteolytic pathways can lead to the development of novel therapeutics for conditions such as cancer and inflammatory diseases .

Biochemical Research

Overview:
this compound is widely used in basic biochemical research to study protein interactions and modifications.

Key Findings:

  • Protein Interactions: The compound facilitates the investigation of how proteins interact with one another and how these interactions can be influenced by enzymatic activity .
  • Cellular Processes: Insights gained from studies using this substrate contribute to understanding cellular processes and disease mechanisms, particularly in the context of protease-related pathologies .

Diagnostic Applications

Overview:
The compound's role extends into diagnostics, where it can be incorporated into tests that detect enzyme-related diseases.

Key Findings:

  • Disease Detection: this compound has potential applications in developing diagnostic tools for conditions characterized by abnormal protease activity, enhancing early detection and treatment strategies .
  • Clinical Trials: Its effectiveness has been evaluated in clinical settings to establish correlations between enzyme activity and disease states, providing a basis for its use in diagnostic assays .

Academic Research

Overview:
Many academic institutions utilize this compound in educational settings and research laboratories.

Key Findings:

  • Teaching Tool: It serves as an educational resource for teaching enzymology and peptide chemistry, helping students understand complex biochemical processes through hands-on experimentation .
  • Research Contributions: Numerous studies published in peer-reviewed journals highlight its significance in advancing knowledge within molecular biology and biochemistry .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Enzyme Activity MeasurementUsed as a substrate for measuring protease activityProvides quantitative data on enzyme kinetics
Drug DevelopmentScreens potential drug candidates targeting proteasesAids in discovering new therapeutics
Biochemical ResearchInvestigates protein interactions and modificationsEnhances understanding of cellular processes
Diagnostic ApplicationsIncorporated into tests for enzyme-related diseasesImproves early detection and treatment strategies
Academic ResearchUtilized as a teaching tool in enzymology and peptide chemistryFacilitates practical learning experiences

Mechanism of Action

The mechanism of action of Suc-Ala-Ala-Val-Ala-pNA involves its hydrolysis by proteases. The peptide bond between the valine and alanine residues is cleaved, releasing para-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 405 nm, which corresponds to the concentration of para-nitroaniline produced.

Molecular Targets and Pathways

    Proteases: The primary molecular targets are protease enzymes, including elastase, trypsin, and chymotrypsin.

    Pathways: The compound is involved in pathways related to protein degradation and turnover, as well as inflammatory responses where proteases play a critical role.

Comparison with Similar Compounds

Structural and Functional Differences

Suc-Ala-Ala-Val-Ala-pNA is compared below with structurally related peptide-pNA substrates, focusing on sequence variations, enzyme specificity, and kinetic parameters.

Table 1: Key Properties of this compound and Analogues
Substrate Sequence (P4-P1) CAS Number Molecular Formula Solubility Primary Enzyme Targets kcat/Km (M<sup>−1</sup>s<sup>−1</sup>) References
This compound Ala-Ala-Val-Ala 108322-03-8 C24H34N6O9 <5 mM HAM2 protease ~65–250-fold lower vs. chymotrypsin-like proteases
Suc-Ala-Ala-Pro-Val-pNA Ala-Ala-Pro-Val 72682-76-9 C23H32N6O9 >5 mM HAM2 protease Higher than this compound
Suc-Ala-Ala-Ala-pNA Ala-Ala-Ala-Ala 52299-14-6 C19H25N5O8 0.34 mM* Subtilisin-like proteases Not reported
Suc-Ala-Leu-Pro-Phe-pNA Ala-Leu-Pro-Phe 128802-78-8 C33H42N6O9 Hydrophobic FK-506 binding protein (FKBP) Specific to FKBP isomerase activity

*Dissolved in DMSO for assays.

Enzyme Specificity and Kinetic Performance

This compound: Preferred by HAM2 protease, a halotolerant alkaline subtilisin, but exhibits low catalytic efficiency (kcat/Km values 65–250-fold lower than chymotrypsin-like proteases) .

Suc-Ala-Ala-Pro-Val-pNA :

  • Contains a Pro residue at the P3 position, enhancing solubility (>5 mM) and making it more suitable for HAM2 assays.
  • Demonstrates higher catalytic efficiency compared to this compound due to improved enzyme-substrate interactions .

Suc-Ala-Ala-Ala-pNA :

  • Features an Ala at the P1 position, shifting specificity toward subtilisins with preference for small hydrophobic residues.
  • Used in assays for oxidatively stable subtilisins, though kinetic data are less documented .

Suc-Ala-Leu-Pro-Phe-pNA :

  • Targets FKBP peptidyl-prolyl isomerases, highlighting the role of Phe at P1 in binding hydrophobic enzyme pockets .

Practical Considerations in Substrate Selection

  • Solubility : Suc-Ala-Ala-Pro-Val-pNA and Suc-Ala-Ala-Ala-pNA are preferred in high-throughput assays due to better solubility.
  • Enzyme Compatibility : this compound is niche for HAM2 studies, while Suc-Ala-Leu-Pro-Phe-pNA is specialized for FKBP .
  • Cost and Availability :
    • Suc-Ala-Ala-Ala-pNA is commercially available at >99% purity (€506/g) .
    • This compound is less commonly stocked, requiring custom synthesis .

Biological Activity

Suc-Ala-Ala-Val-Ala-pNA (N-succinyl-Ala-Ala-Val-Ala-p-nitroanilide) is a synthetic peptide substrate predominantly used in biochemical assays to study protease activity. This compound has gained attention for its role in enzyme kinetics, drug development, and diagnostic applications. This article explores the biological activity of this compound, highlighting key research findings, applications, and case studies.

  • Molecular Formula : C24_{24}H32_{32}N6_6O9_9
  • Molecular Weight : 548.55 g/mol
  • CAS Number : 72682-69-0

This compound acts as a substrate for various serine proteases, including neutrophil elastase and chymotrypsin. Upon enzymatic cleavage, it releases p-nitroaniline, which can be quantitatively measured at an absorbance of 405 nm. This property makes it invaluable for assessing enzyme activity in various biological contexts.

1. Enzyme Activity Assays

This compound is widely utilized in enzyme activity assays to measure the activity of proteases. It allows researchers to determine kinetic parameters such as VmaxV_{max} and KmK_m through progress curve analysis.

Parameter Description
VmaxV_{max}Maximum rate of reaction
KmK_mSubstrate concentration at which the reaction rate is half of VmaxV_{max}

2. Drug Development

In pharmaceutical research, this compound is employed to screen potential drug candidates targeting specific proteolytic enzymes. Its specificity aids in the identification of effective inhibitors that can modulate enzyme activity, providing insights into therapeutic strategies for diseases associated with dysregulated protease activity.

3. Diagnostic Applications

This compound is also used in developing diagnostic tools for diseases linked to protease activity, such as chronic obstructive pulmonary disease (COPD) and certain cancers. By measuring protease levels in biological samples, clinicians can gain insights into disease progression and treatment efficacy.

Case Study 1: Neutrophil Elastase Activity

A study investigated the role of this compound in measuring neutrophil elastase activity in patients with congenital neutropenia. The researchers found that the substrate effectively quantified enzyme levels, allowing for better understanding of the disease's pathophysiology and potential therapeutic targets .

Case Study 2: Chymotrypsin Inhibition

Research on this compound highlighted its use in studying chymotrypsin inhibitors. By analyzing the kinetic parameters using this substrate, scientists were able to identify novel inhibitors that could serve as lead compounds for drug development against conditions involving excessive chymotrypsin activity .

Research Findings

Recent updates from databases such as NPASS have expanded the understanding of natural product activities against various targets, reinforcing the significance of substrates like this compound in drug discovery . The quantitative data from these studies underscore the compound's utility in both academic and clinical research settings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.